VAS2870

Descripción general

Descripción

VAS2870 es un nuevo inhibidor de la NADPH oxidasa, un complejo enzimático responsable de la producción de especies reactivas de oxígeno (ROS). Las especies reactivas de oxígeno juegan un papel significativo en varios procesos fisiológicos y patológicos, incluidas las enfermedades cardiovasculares, la inflamación y el cáncer . This compound es conocido por su capacidad para inhibir múltiples isoformas de la NADPH oxidasa, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .

Métodos De Preparación

La síntesis de VAS2870 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son típicamente información propietaria en poder de los fabricantes. Se sabe que this compound se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de intermediarios clave y su posterior funcionalización . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

VAS2870 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con la NADPH oxidasa y la inhibición de la producción de ROS. Se sabe que el compuesto inhibe la actividad de la NADPH oxidasa al evitar la formación del complejo enzimático activo . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores y activadores específicos de la NADPH oxidasa, así como varios sistemas libres de células para estudiar la actividad de la enzima . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de la NADPH oxidasa y niveles reducidos de ROS .

Aplicaciones Científicas De Investigación

VAS2870 is a compound recognized as a pan-NADPH oxidase (NOX) inhibitor, widely utilized to explore NOX's role across various cell types . Research indicates that this compound has potential applications in treating cardiovascular diseases and proliferative vitreoretinopathy (PVR) .

Scientific Research Applications

this compound has been shown to be effective in various scientific research applications:

- Inhibition of NADPH Oxidase Activity and ROS Production: this compound effectively inhibits platelet-derived growth factor (PDGF)-BB-dependent activation of NAD(P)H oxidase and the subsequent production of intracellular reactive oxygen species (ROS) in vascular smooth muscle cells (VSMC) . At concentrations up to 50 μM, this compound does not act as an antioxidant by scavenging ROS .

- Attenuation of Platelet Activation and Thrombus Formation: In addition to inhibiting NOX activity, this compound and its analog VAS3947 can reduce platelet activation and thrombus formation . They inhibit platelet aggregation, granule release, calcium mobilization, and GPIIbIIIa activation, partly through a NOX-independent pathway downstream of protein kinase C (PKC), including IKKβ and p38 MAPK . VAS compounds can also prevent thrombus formation in vivo without affecting normal hemostasis .

- Inhibition of Smooth Muscle Cell Chemotaxis: this compound attenuates platelet-derived growth factor (PDGF)-dependent smooth muscle cell chemotaxis . It also reduces oxidized LDL (oxLDL)-induced ROS formation and the pro-vasculogenic effects of PDGF-BB on endothelial cells in a NOX-dependent manner .

- Suppression of TGF-β-Dependent Expression of NOX4: this compound can suppress transforming growth factor (TGF)-β-dependent expression of NOX4 and associated cellular activities . Pre-incubation with this compound significantly prevents TGF-β2-induced epithelial-mesenchymal transition (EMT) by decreasing the levels of α-smooth muscle actin and E-cadherin . It also inhibits the migratory ability of retinal pigment epithelial (RPE) cells and suppresses their proliferation, leading to G1-phase cell cycle arrest and a significant downregulation of cyclin D1 expression .

- Prevention of Staurosporine-Induced Cell Death: this compound can prevent staurosporine-induced cell death in astrocytes by reducing the level of ROS .

Mecanismo De Acción

VAS2870 ejerce sus efectos inhibiendo la actividad de la NADPH oxidasa, lo que reduce la producción de ROS . El compuesto interactúa con el complejo enzimático, evitando la formación de la enzima activa e inhibiendo su función . Los objetivos moleculares de this compound incluyen varias isoformas de la NADPH oxidasa, como NOX1, NOX2 y NOX4 . Las vías involucradas en el mecanismo de acción de this compound incluyen la inhibición de las vías de señalización mediadas por ROS, lo que lleva a una reducción del estrés oxidativo y la inflamación .

Comparación Con Compuestos Similares

VAS2870 es único en su capacidad para inhibir múltiples isoformas de la NADPH oxidasa, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas . Compuestos similares incluyen VAS3947, que también es un inhibidor pan-NADPH oxidasa con propiedades y aplicaciones similares . Otros compuestos que inhiben isoformas específicas de la NADPH oxidasa incluyen ML171, GSK2795039 y GKT136901/GKT137831 . this compound destaca por su inhibición de amplio espectro de la NADPH oxidasa y su potencial para su uso en diversas aplicaciones de investigación y terapéuticas .

Actividad Biológica

VAS2870 is a potent inhibitor of NADPH oxidase (NOX), a family of enzymes that play critical roles in the generation of reactive oxygen species (ROS). This compound has gained attention for its diverse biological activities, particularly in cardiovascular, inflammatory, and neuroprotective contexts. Below is a detailed exploration of this compound's biological activity, supported by relevant case studies and research findings.

Chemical Profile

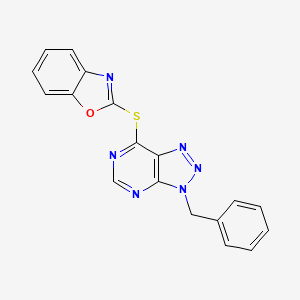

- Chemical Name: 7-(2-Benzoxazolylthio)-3-(phenylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine

- Molecular Formula: C17H16N4OS

- Purity: ≥98%

This compound primarily functions by inhibiting various isoforms of NADPH oxidase, specifically NOX1, NOX2, and NOX4. It does not inhibit NOX5 and shows no antioxidant scavenging activity. This specificity allows it to modulate ROS production without interfering with other oxidative pathways.

1. Inhibition of Calcium Signaling and von Willebrand Factor Secretion

A study demonstrated that this compound significantly inhibited histamine-induced calcium signaling in human umbilical vein endothelial cells (HUVECs). At a concentration of 10 μM, it suppressed the increase in intracellular calcium concentration () induced by histamine with an IC50 value of approximately 3.64 μM. Additionally, this compound attenuated the secretion of von Willebrand factor (vWF) without affecting basal secretion levels .

2. Impact on B Cell Activation

This compound was shown to inhibit ROS production in mouse spleen B cells stimulated by anti-IgM antibodies. The compound effectively blocked both early and late phases of ROS production and significantly reduced B cell proliferation triggered by B cell receptor (BCR) ligation .

3. Neuroprotective Effects

In models of ischemia-reperfusion injury, this compound exhibited protective effects against cerebral damage. Its administration led to reduced oxidative stress markers and improved neurological outcomes in animal models .

4. Inhibition of Inflammatory Responses

This compound has been reported to mitigate colitis in mice by inhibiting LPS-induced ROS production and suppressing pro-inflammatory cytokine secretion from bone marrow-derived macrophages (BMDMs). This suggests its potential therapeutic role in inflammatory bowel diseases .

Comparative Data on Biological Activity

| Biological Activity | IC50 Values | Cell Type/Model | Effect Observed |

|---|---|---|---|

| Histamine-induced | 3.64 μM | HUVECs | Suppression of calcium signaling |

| ROS Production | 2 μM | HL-60 cells | Inhibition of oxidative burst |

| B Cell Proliferation | Not specified | Mouse spleen B cells | Reduction in proliferation upon BCR stimulation |

| Pro-inflammatory Cytokines | Not specified | Bone marrow-derived macrophages | Decreased secretion following LPS stimulation |

| Thrombus Formation | Not specified | In vivo models | Prevention without affecting normal hemostasis |

Case Study: Cardiovascular Implications

In a study examining the role of this compound in preventing thrombus formation, researchers found that it inhibited platelet activation through both NOX-dependent and NOX-independent pathways. This dual mechanism suggests that this compound could be beneficial in managing cardiovascular diseases associated with excessive platelet activation and ROS production .

Case Study: Neuroprotection

Another investigation into the neuroprotective effects of this compound highlighted its ability to reduce neuronal cell death induced by staurosporine in astrocytes. This study suggests a potential application for this compound in neurodegenerative conditions where oxidative stress plays a pivotal role .

Propiedades

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSOKHVVANONPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722456-31-7 | |

| Record name | VAS-2870 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 722456-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAS-2870 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.